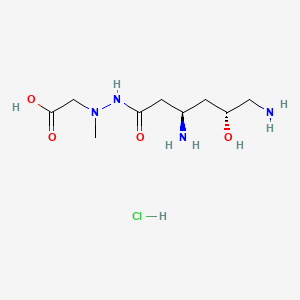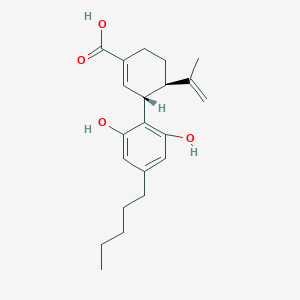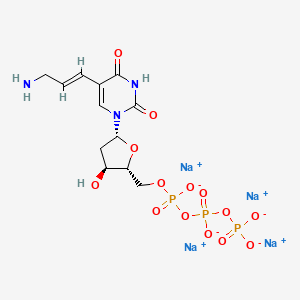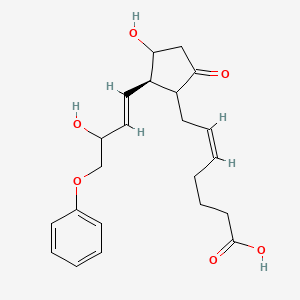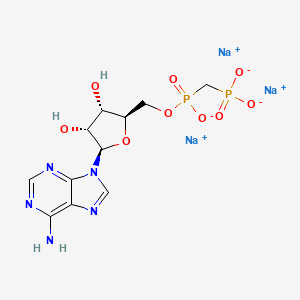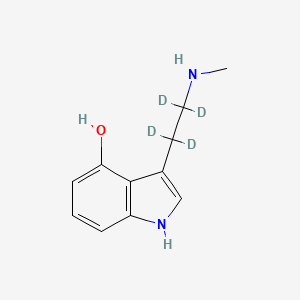
Norpsilocin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of norpsilocin-d4 involves several steps:
Synthesis of Acyl Chloride: This is achieved from 4-acetyoxyindole and oxalyl chloride.
Formation of Ketoamides: The acyl chloride is reacted with N-benzylmethylamine or dibenzylamine to yield the desired ketoamides.
Reduction: The ketoamides are reduced using lithium aluminum hydride in tetrahydrofuran and 2-methyltetrahydrofuran.
Phosphorylation: This step involves sodium hydride, tetrahydrofuran, and ortho-xylenyl phosphoryl chloride.
Catalytic Hydrogenolysis: Norpsilocin is obtained by catalytic hydrogenolysis using either palladium on carbon or a palladium hydroxide catalyst.
Chemical Reactions Analysis
Norpsilocin-d4 undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Norpsilocin-d4 has several scientific research applications:
Mechanism of Action
Norpsilocin-d4 exerts its effects primarily through its action on the 5-HT2A receptor. As a near full agonist, it binds to this receptor and activates it, leading to various downstream signaling pathways. This receptor is associated with the psychedelic effects observed with compounds like psilocin . The exact molecular targets and pathways involved are still under investigation, but its high potency at the 5-HT2A receptor is a key factor in its mechanism of action .
Comparison with Similar Compounds
Norpsilocin-d4 is similar to other tryptamine alkaloids such as:
Psilocin: Both are potent agonists at the 5-HT2A receptor, but this compound is more potent.
Baeocystin: Norpsilocin is hypothesized to be a dephosphorylated metabolite of baeocystin.
Norbaeocystin: Another related compound found in psychedelic mushrooms.
The uniqueness of this compound lies in its deuterated form, which provides stability and allows for detailed analytical studies .
properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9/h2-4,7,12-14H,5-6H2,1H3/i5D2,6D2 |
InChI Key |
MTJOWJUQGYWRHT-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])NC |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)

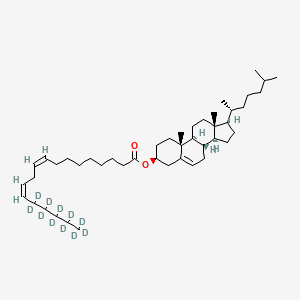
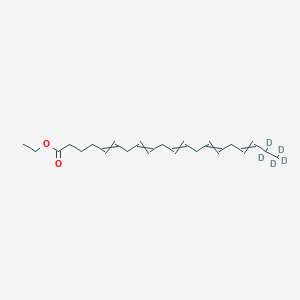
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
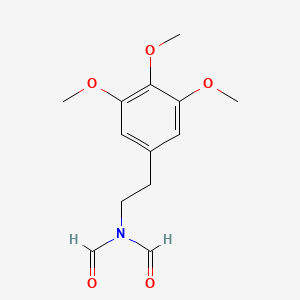
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
